molecular formula C39H34N2O5 B7962110 methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate

methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate

Cat. No.: B7962110
M. Wt: 610.7 g/mol
InChI Key: NXWWKEKFRHXRCG-DHUJRADRSA-N
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Description

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate is a protected amino acid derivative critical in solid-phase peptide synthesis (SPPS). The compound features two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group removed under mild basic conditions (e.g., piperidine) .
  • Trt (triphenylmethyl): An acid-labile group cleaved with trifluoroacetic acid (TFA) or dilute acetic acid .

The methyl ester enhances reactivity during coupling steps. This compound is structurally related to Fmoc-Asn(Trt)-OH (the carboxylic acid form), widely used to incorporate asparagine residues with side-chain protection . Its applications span peptide drug development and bioconjugation, where selective deprotection is essential.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c1-45-37(43)35(40-38(44)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-36(42)41-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,44)(H,41,42)/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWWKEKFRHXRCG-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization and Initial Coupling

In SPPS, the C-terminal carboxyl group is typically anchored to a resin. For methyl ester formation, a methoxy-functionalized resin (e.g., Wang or Sasrin resin) is used. The process begins by coupling Fmoc-protected aspartic acid β-methyl ester to the resin via its α-carboxyl group. Activation reagents such as HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) facilitate this step, ensuring high coupling efficiency (>95%).

Side-Chain Carbamoylation

After resin attachment, the β-carboxyl group is deprotected (if temporarily protected) and converted to the Trt-carbamoyl moiety. This involves activating the β-carboxyl with HOBt/DIC and reacting it with triphenylmethylamine (Trt-NH2) in dimethylformamide (DMF) under nitrogen. The Trt group’s steric bulk necessitates extended reaction times (4–6 hours) and excess reagents to achieve >90% conversion.

Iterative Deprotection and Elongation

The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for subsequent couplings. Kaiser testing confirms complete deprotection before proceeding. While the target compound is a monomeric building block, SPPS frameworks highlight the importance of rigorous washing (DMF, dichloromethane) to eliminate residual reagents.

Solution-Phase Synthesis Strategies

Solution-phase methods offer flexibility for small-scale production or specialized modifications. The synthesis involves three key steps: amino protection, esterification, and carbamoylation.

Fmoc Protection of L-Aspartic Acid

L-Aspartic acid is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (dichloromethane/water) with sodium bicarbonate. This selectively protects the α-amino group, yielding Fmoc-Asp-OH. The reaction proceeds at 0–5°C to minimize racemization, achieving >95% yield.

Methyl Esterification

The α-carboxyl group is esterified using thionyl chloride (SOCl2) in methanol, forming Fmoc-Asp-OMe. Alternatively, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) catalyze esterification at room temperature, providing yields of 85–90%.

Trt-Carbamoyl Formation

The β-carboxyl group is activated with HOBt/DIC and reacted with Trt-NH2 in DMF. Due to steric hindrance, this step requires 12–18 hours at 25°C, followed by precipitation in ice-cold water to isolate the product. Chromatography (silica gel, ethyl acetate/hexane) purifies the compound to >98% purity.

Comparative Analysis of Synthesis Routes

Parameter SPPS Solution-Phase
Yield 70–80% (post-cleavage)60–75% (after chromatography)
Purity >95% (HPLC)>98% (with purification)
Scalability Suitable for large-scale productionLimited by chromatography needs
Cost High (resin, reagents)Moderate (bulk reagents)
Reaction Time 3–5 days (iterative steps)2–3 days (single batch)

Optimization and Challenges

Side Reactions and Mitigation

  • Racemization : Fmoc deprotection with piperidine at elevated temperatures can induce racemization. Maintaining reactions at 0–5°C and using additives like HOBt reduce this risk.

  • Incomplete Carbamoylation : Excess Trt-NH2 (2.5 equiv) and prolonged reaction times ensure complete conversion of the β-carboxyl group.

Analytical Characterization

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity. Retention times correlate with hydrophobicity from Trt and Fmoc groups.

  • Mass Spectrometry : ESI-MS validates the molecular ion ([M+H]+ ≈ 679.3 Da) and fragments corresponding to Fmoc (243.1 Da) and Trt (243.1 Da) cleavage.

Industrial-Scale Considerations

Large-scale production favors SPPS due to automation and reduced purification steps. However, resin costs and waste generation necessitate solvent recovery systems. Continuous-flow reactors are emerging to enhance solution-phase synthesis efficiency, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: Rarely undergoes direct oxidation or reduction due to protective groups.

  • Substitution Reactions: Involves nucleophilic substitution mainly for the removal of protective groups.

Common Reagents and Conditions

  • Fmoc Deprotection: Piperidine in DMF is commonly used.

  • Trt Deprotection: Acidic conditions, such as TFA in dichloromethane.

Major Products

  • Upon deprotection, the major products are the free amino acids, crucial intermediates in peptide synthesis.

Scientific Research Applications

Chemistry

  • Peptide Synthesis: Used for protecting functional groups during the synthesis of complex peptides.

Biology

  • Protein Studies: Essential in creating peptides that are used to study protein functions and interactions.

Medicine

  • Drug Development: Aids in the development of peptide-based drugs by ensuring the integrity of functional groups during synthesis.

Industry

  • Chemical Manufacturing: Utilized in the production of complex organic compounds.

Mechanism of Action

The mechanism primarily involves the protection and deprotection of functional groups:

  • Protection: The compound stabilizes sensitive amine and carboxyl groups during multi-step synthesis.

  • Deprotection: Specific reagents cleave the protective groups to release the active amino acid or peptide.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:
  • Bulkiness : The Trt group in the target compound introduces steric hindrance, slowing coupling kinetics compared to less bulky groups (e.g., methyl or trifluoromethyl) .
  • Solubility : Trt’s aromaticity reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF), whereas compounds with heterocycles (e.g., thiophene) exhibit better solubility .
  • Deprotection Specificity : Trt’s acid lability contrasts with tert-butyldimethylsilyl (TBS) or nitroveratryloxycarbonyl (Nvoc) groups, which require harsher conditions .

Physicochemical Properties

Table 2: Stability and Handling
Compound Stability (Storage) Hazard Profile
Methyl (2S)-2-Fmoc-amino-3-Trt-propanoate -20°C (dry, sealed) H315 (skin irritation)
(S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid 2-8°C (sealed) H302 (oral toxicity)
Fmoc-6-Chloro-L-tryptophan -80°C (in solvent) H319 (eye irritation)
  • Thermal Stability : Trt-protected compounds degrade above 100°C, while Fmoc alone decomposes at ~150°C .
  • Light Sensitivity : Trt groups are less prone to photodegradation compared to nitrobenzyl-based protectors .

Biological Activity

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C39H34N2O5
  • Molecular Weight : 610.6977 g/mol
  • CAS Number : 2679951-28-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes such as Aldehyde Dehydrogenase 1A1, which plays a role in drug metabolism and cancer progression .
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : Research has demonstrated that this compound can induce cytotoxic effects on cancer cell lines, including HepG2 (hepatoblastoma) and DU-145 (prostate cancer), indicating its potential for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTargeted CellsResultsReference
AntimicrobialVarious BacteriaSignificant inhibition observed
CytotoxicityHepG2, DU-145Induced cell death at IC50 < 50 μM
Enzyme InhibitionAldehyde Dehydrogenase 1A1Up to 80% inhibition at 50 μM

Detailed Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of several derivatives of the compound, revealing that certain modifications enhance activity against resistant bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis .
  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits dose-dependent cytotoxicity against HepG2 and DU-145 cells, with IC50 values indicating effective concentrations for therapeutic use .
  • In Silico Predictions : Computational studies predicted that the compound interacts with multiple cellular pathways, further supporting its potential as a multi-target therapeutic agent .

Q & A

Q. What is the standard synthetic route for this compound in solid-phase peptide synthesis (SPPS)?

The compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) and Trt (triphenylmethyl) protecting groups. A typical protocol involves:

  • Step 1 : Activation of the carboxylic acid group using coupling reagents like HBTU or HATU with DIPEA in DMF.
  • Step 2 : Sequential deprotection of the Fmoc group with 20% piperidine in DMF.
  • Step 3 : Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the product .

Q. Which analytical techniques are critical for confirming its structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry and functional groups (e.g., Fmoc δ 7.3–7.8 ppm aromatic signals; Trt δ 7.1–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at 616.25 Da).
  • HPLC : Purity assessment using a C18 column with UV detection at 265 nm (Fmoc absorbance) .

Q. What safety protocols are essential during handling?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4).
  • Storage : Dry, dark conditions at 2–8°C to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize coupling efficiency?

Microwave irradiation (50–100 W, 60–80°C) reduces reaction time by 40–60% and improves yields (15–20% increase) for Fmoc-protected intermediates. This method enhances kinetic control, minimizing side reactions like racemization .

Q. What strategies prevent racemization during Trt-carbamoyl group incorporation?

  • Low Temperature : Conduct coupling at 0–4°C.
  • Coupling Reagents : Use HATU instead of HBTU for faster activation.
  • Chiral HPLC Monitoring : Track enantiomeric excess (ee) using a Chiralpak IC column (hexane/isopropanol mobile phase) .

Q. How to resolve contradictions in toxicity data for risk assessment?

  • Assumption : Treat as a Category 3/4 toxin (higher hazard) if conflicting data exist.
  • Mitigation : Use in vitro assays (e.g., MTT on HEK293 cells) to assess acute toxicity. Cross-reference SDS sheets from multiple vendors (e.g., Key Organics vs. Enamine) for consensus .

Q. Why is Trt preferred over other acid-labile protecting groups for carbamoyl stability?

Trt provides superior stability under basic conditions (e.g., piperidine deprotection) while being cleaved rapidly with 1% TFA. Comparative studies show <5% decomposition over 24 hours in SPPS workflows, unlike Boc (t-Boc), which requires stronger acids .

Q. Can computational QSPR models predict solubility and reactivity?

Yes. Quantum chemistry-based QSPR models calculate logP (predicted 4.2 ± 0.3) and polar surface area (110 Ų), guiding solvent selection (e.g., DMF > DCM). Neural networks predict reactivity indices for the carbamoyl group, aiding in coupling optimization .

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